molecular formula C23H19N3O3 B8506084 6-(4,6-Diphenyl-1,3,5-triazin-2(1H)-ylidene)-3-(2-hydroxyethoxy)cyclohexa-2,4-dien-1-one CAS No. 184782-88-5

6-(4,6-Diphenyl-1,3,5-triazin-2(1H)-ylidene)-3-(2-hydroxyethoxy)cyclohexa-2,4-dien-1-one

Cat. No.: B8506084
CAS No.: 184782-88-5
M. Wt: 385.4 g/mol
InChI Key: DQUGQTFARHTZHG-UHFFFAOYSA-N
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Description

6-(4,6-Diphenyl-1,3,5-triazin-2(1H)-ylidene)-3-(2-hydroxyethoxy)cyclohexa-2,4-dien-1-one is a useful research compound. Its molecular formula is C23H19N3O3 and its molecular weight is 385.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

184782-88-5

Molecular Formula

C23H19N3O3

Molecular Weight

385.4 g/mol

IUPAC Name

2-(4,6-diphenyl-1,3,5-triazin-2-yl)-5-(2-hydroxyethoxy)phenol

InChI

InChI=1S/C23H19N3O3/c27-13-14-29-18-11-12-19(20(28)15-18)23-25-21(16-7-3-1-4-8-16)24-22(26-23)17-9-5-2-6-10-17/h1-12,15,27-28H,13-14H2

InChI Key

DQUGQTFARHTZHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=C(C=C(C=C3)OCCO)O)C4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To 17.0 g (0.05 mol) of the resulting 2-(2,4-dihydroxyphenyl)-4,6-diphenyl-s-triazine were added 94.8 g (0.75 mol) of 2-bromoethanol and 85 g of dimethylformamide, and 29.2 g (0.35 mol) of a 48% aqueous solution of sodium hydroxide was added thereto dropwise at 85° C. The mixture was allowed to react at 85° C. for 10 hours, followed by cooling. The reaction mixture was neutralized with concentrated hydrochloric acid, and the precipitate was collected by filtration, washed with water, and dried to give 15.4 g (80%) of 2-hydroxy-4-(2-hydroxyethyloxy)phenyl-4,6-diphenyl-s-triazine (hereinafter referred to as HETr). To 15 g (0.039 mol) of the resulting HETr were added 6.8 g (0.047 mol) of octylic acid, 45 g of xylene, and 0.6 g of p-toluenesulfonic acid, and the mixture was heated under reflux at 140° C. for 10 hours. The reaction mixture was washed with water and recrystallized from a 1:3 mixed solvent of xylene and methanol to give 16.9 g (85%) of a pale yellow solid having a melting point of 109° C.
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Synthesis routes and methods II

Procedure details

To the thus-obtained 2-(2,4-dihydroxyphenyl)-4,6-diphenyl-s-triazine (17.0 g, 0.05 mol) were added 2-bromoethanol (94.8 g, 0.75 mol) and dimethylformamide, and then a 48% NaOH aqueous solution (29.2 g, NaOH: 0.35 mol) was added dropwise to the mixture at 85° C. The resultant mixture was allowed to react for 10 hours at 85° C. and then cooled, followed by neutralization with concentrated hydrochloric acid. The resultant precipitate was collected through filtration, followed by washing with water and drying, yielding 2-hydroxy-4-(2-hydroxyethyloxy)phenyl-4,6-diphenyl-s-triazine (hereinafter referred to as “HETr”) (15.4 g, 80% yield). To the thus-obtained HETr (15 g, 0.039 mol) were added methacrylic acid (10 g, 0.116 mol), xylene, and p-toluenesulfonic acid (0.6 g), and then the mixture was refluxed at 140° C. for 10 hours. The resultant mixture was washed with water, followed by recrystallization from a solvent mixture of xylene/methanol (1/1), yielding a white solid product having a melting point of 195° C. (15.0 g, 85% yield).
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